Product packaging for Octa-4,6-dienal(Cat. No.:CAS No. 875879-07-5)

Octa-4,6-dienal

Cat. No.: B12595323
CAS No.: 875879-07-5
M. Wt: 124.18 g/mol
InChI Key: FUIDWNGSIAABEJ-UHFFFAOYSA-N
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Description

Octa-4,6-dienal is a high-purity chemical compound supplied as a reference standard for professional research and development. This unsaturated aldehyde is of significant interest in synthetic and analytical chemistry. Researchers value this compound for its utility as a key intermediate or building block in organic synthesis, particularly in the construction of complex molecular frameworks . Compounds with similar dienal structures have been identified as flavor and fragrance constituents, contributing green, fatty, and citrus notes, making them subjects of study in flavor science and analytical chemistry . In microbiological research, structurally related molecules, such as those containing an octa-4',6'-dienyl moiety isolated from Penicillium sp., have demonstrated valuable antimicrobial and cytotoxic properties in preliminary studies, highlighting the potential of this chemical class in bioactivity investigations . As a highly characterized material, this compound is essential for method development, chromatography, and spectroscopy. This product is intended for use by qualified laboratory personnel. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B12595323 Octa-4,6-dienal CAS No. 875879-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

875879-07-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

octa-4,6-dienal

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-5,8H,6-7H2,1H3

InChI Key

FUIDWNGSIAABEJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCC=O

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Preparation of Octa 4,6 Dienal

Retrosynthetic Analysis of the Octa-4,6-dienal Structure

Retrosynthetic analysis is a method for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the carbon-carbon double bonds (olefins) and the carbon-oxygen double bond of the aldehyde.

Key retrosynthetic disconnections for this compound include:

C4-C5 and C6-C7 Olefin Disconnections: The conjugated diene system can be disconnected via reactions that form carbon-carbon double bonds, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. This approach leads to smaller aldehyde or ketone fragments and corresponding phosphorus ylides or phosphonate (B1237965) esters. For instance, a disconnection at the C4-C5 bond suggests a reaction between a C4-phosphorus reagent and a C4-aldehyde (butanal).

Aldehyde Functional Group: The terminal aldehyde can be retrosynthetically converted to a primary alcohol. This suggests that the final step of the synthesis could be the oxidation of octa-4,6-dien-1-ol.

Aldol (B89426) Condensation Logic: The α,β-unsaturated nature of the C4-C5 bond (relative to a hypothetical carbonyl at C3) or the C6-C7 bond (relative to a carbonyl at C5) suggests an aldol-type condensation strategy. This would involve the reaction of smaller aldehyde or ketone building blocks. For example, a condensation between two molecules of butanal or crotonaldehyde (B89634) could conceptually form the C8 backbone.

A plausible retrosynthetic pathway is to disconnect the molecule into a two-carbon unit and a six-carbon unit. For example, (2E,4E)-hexa-2,4-dienal can be a key intermediate, which is then extended by two carbons using an appropriate olefination reaction. marquette.edu

Classical Total Synthesis Approaches to this compound and its Stereoisomers

The total synthesis of this compound and its various stereoisomers can be accomplished through several established organic chemistry reactions. These methods focus on constructing the eight-carbon backbone and installing the conjugated diene and aldehyde functionalities with control over stereochemistry.

Strategies Involving Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions are fundamental in the synthesis of alkenes and are particularly useful for creating the conjugated diene system of this compound. numberanalytics.com

The Wittig Reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. libretexts.orgnih.gov For the synthesis of this compound, a C6-phosphonium ylide could react with glyoxal (B1671930) or a protected equivalent, or a C2-ylide could react with a C6-enal. The stereochemical outcome (E or Z) of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Generally, unstabilized ylides favor the Z-alkene, while stabilized ylides favor the E-alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.org It offers significant advantages, primarily that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed. Crucially, the HWE reaction almost exclusively produces the E-alkene, making it a highly stereoselective method for synthesizing trans double bonds. tcichemicals.com A common strategy is to react an aldehyde, such as (2E)-hex-2-enal, with a phosphonate ester to form the C4-C5 or C6-C7 double bond with high E-selectivity. google.comnih.gov

Reaction Reagents Key Feature Stereochemical Outcome
Wittig ReactionAldehyde/Ketone + Phosphonium YlideVersatile C=C bond formation.E/Z mixture, tunable by ylide/conditions.
Horner-Wadsworth-Emmons (HWE)Aldehyde/Ketone + Phosphonate CarbanionWater-soluble byproduct, easy purification.Predominantly E-alkene. tcichemicals.com

Aldol Condensation and Cross-Coupling Methodologies for Dienal Formation

Aldol condensation is a classic carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated carbonyls. wikipedia.org A crossed aldol condensation between two different aldehydes, such as butanal and crotonaldehyde, could be envisioned to construct the this compound backbone. rsc.org However, controlling the regioselectivity and preventing self-condensation can be challenging, often leading to a mixture of products. wikipedia.org To be effective, one of the aldehydes typically should not have α-hydrogens, or a directed aldol reaction using a pre-formed enolate is required. kccollege.ac.in

Cross-coupling methodologies , such as the Suzuki or Stille reactions, are powerful tools for forming carbon-carbon bonds, including those in conjugated systems. While not as common for simple dienal synthesis as olefination, a Suzuki coupling could, for example, join a vinyl boronic acid with a vinyl halide to form one of the double bonds in the diene system. This approach offers excellent control over the position and stereochemistry of the resulting double bond.

Semi-Reduction Techniques for Unsaturated Systems

Semi-reduction techniques are employed to reduce a more highly unsaturated functional group to a less saturated one, often with specific stereochemical control.

A key application in the synthesis of specific dienal isomers is the Z-selective semi-reduction of an alkyne . For instance, to synthesize a (4Z,6E)-octa-4,6-dienal, one could start with an (E)-oct-6-en-4-yn-1-ol precursor. The triple bond can be selectively reduced to a Z-double bond using reagents like:

Lindlar's Catalyst: A "poisoned" palladium catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) that reduces alkynes to cis-alkenes.

Zinc Amalgam: A reduction using a zinc amalgam (prepared with copper and silver) in a protic solvent like methanol/water can also achieve Z-selective reduction of enyne systems. google.comgoogle.com

Following the semi-reduction to the (4Z,6E)-octa-4,6-dien-1-ol, the alcohol is then oxidized to the target dienal as described previously. google.com

Stereoselective and Stereospecific Synthesis of this compound Isomers

Controlling the geometry (E/Z isomerism) of the double bonds is a critical aspect of synthesizing specific isomers of this compound. The choice of synthetic methodology directly influences the stereochemical outcome.

For (E,E)-isomers: The Horner-Wadsworth-Emmons reaction is the method of choice for reliably generating E-configured double bonds due to thermodynamic control that favors the formation of the trans-alkene. tcichemicals.com

For (Z,E)-isomers: Synthesizing the (Z,E) configuration requires more specialized methods.

Z-Selective Wittig Reactions: Using non-stabilized or semi-stabilized ylides under salt-free conditions can favor the formation of the Z-alkene.

Pyrylium (B1242799) Salt Chemistry: A facile and highly stereoselective approach involves the addition of an organometallic reagent to a pyrylium salt. psu.edursc.org The resulting 2H-pyran intermediate undergoes a thermally allowed, conrotatory electrocyclic ring-opening to stereospecifically yield the Z,E-dienal with high isomeric purity (>95%). psu.educapes.gov.br

Tandem Rearrangements: Rhodium-catalyzed tandem reactions involving a propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer have been developed to produce (E,Z)-dienals. nih.govorganic-chemistry.org

Alkyne Semi-Reduction: As discussed previously, the reduction of an enyne precursor using Lindlar's catalyst or a zinc amalgam provides a reliable route to a Z-double bond within the diene system. google.comresearchgate.net

The synthesis of (4Z,6E)-octa-4,6-dienal has been reported as part of the synthesis of natural products like spilanthol. google.comgoogle.com The key steps involved a Sonogashira coupling to create an enyne precursor, followed by a Z-selective semi-reduction of the alkyne, and finally a Swern oxidation of the resulting alcohol to the aldehyde. google.com

Method Target Isomer Key Principle
Horner-Wadsworth-EmmonsE,EThermodynamic preference for trans-alkene formation.
Pyrylium Salt Ring-OpeningZ,EStereospecific electrocyclic ring-opening of a 2H-pyran intermediate. psu.edursc.org
Alkyne Semi-Reduction (e.g., Lindlar)Z,E or E,ZSyn-addition of hydrogen across a triple bond on a catalyst surface.
Z-Selective Wittig ReactionZ,E or E,ZKinetic control using specific ylides and salt-free conditions.

Control of Double Bond Geometry (E/Z Isomerism)

The geometry of the double bonds in dienals like this compound is crucial for their chemical and biological properties. Several classic and modern olefination reactions are employed to control the E/Z isomerism.

The Wittig reaction is a foundational method for alkene synthesis. researchgate.net The stereochemical outcome is highly dependent on the nature of the phosphonium ylide used. wikipedia.org

Unstabilized ylides (e.g., where R is an alkyl group) typically lead to the formation of (Z)-alkenes with good selectivity. wikipedia.org

Stabilized ylides (e.g., where R is an ester or ketone) preferentially form (E)-alkenes. wikipedia.org

Semistabilized ylides (e.g., where R is an aryl group) often result in poor E/Z selectivity. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages, including the easy removal of the phosphate byproduct and often higher (E)-selectivity. tcichemicals.comwikipedia.org This reaction utilizes phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org The stereoselectivity of the HWE reaction is influenced by the steric bulk of the phosphonate and the presence of electron-withdrawing groups. wikipedia.orgacs.org For instance, the Still-Gennari modification of the HWE reaction can be employed to favor the formation of (Z)-alkenes. wikipedia.org

A rhodium(I)-catalyzed tandem propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer has been developed for the synthesis of functionalized (E,Z)-dienals. google.comorganic-chemistry.org This method provides Z-stereochemistry for the first double bond and E-stereochemistry for the second. google.com

Table 1: Comparison of Olefination Reactions for Dienal Synthesis

Reaction Typical Reagent Predominant Isomer Key Features
Wittig Reaction Unstabilized Ylide Z-alkene wikipedia.org Sensitive to ylide stability. wikipedia.org
Wittig Reaction Stabilized Ylide E-alkene wikipedia.org Good for E-alkene synthesis. wikipedia.org
Horner-Wadsworth-Emmons Phosphonate Carbanion E-alkene wikipedia.org Generally high E-selectivity, easy byproduct removal. tcichemicals.comwikipedia.org
Still-Gennari HWE Modified Phosphonate Z-alkene wikipedia.org Useful for accessing Z-isomers. wikipedia.org
Rh(I)-catalyzed Rearrangement Propargyl Vinyl Ether (E,Z)-dienal google.com Tandem reaction for specific stereochemistry. google.com

Chiral Auxiliary and Asymmetric Catalysis Approaches

To synthesize enantiomerically pure or enriched forms of this compound derivatives, chemists often turn to chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in a variety of asymmetric reactions, including alkylations and aldol reactions. wikipedia.orgresearchgate.net The auxiliary is attached to the substrate, and its steric bulk directs the approach of incoming reagents, leading to high diastereoselectivity. wikipedia.orgresearchgate.net After the desired chiral center is created, the auxiliary can be cleaved and recovered. wikipedia.org

Carbohydrate-based chiral auxiliaries offer another sustainable option, as they are derived from readily available and inexpensive natural sources. numberanalytics.com These have been applied in asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. numberanalytics.com

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemistry of a reaction. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. While specific applications to this compound are not extensively documented in the provided results, the principles are broadly applicable. For example, asymmetric transfer hydrogenation has been used to synthesize a chiral fragment for a more complex molecule, which was then used in a Wittig reaction to form a dienal structure. nih.gov

Table 2: Examples of Chiral Auxiliaries

Auxiliary Type Example Typical Applications
Oxazolidinones Evans Auxiliaries Asymmetric Alkylations, Aldol Reactions wikipedia.orgresearchgate.net
Camphor-derived Helmchen's Auxiliaries Asymmetric Alkylations, Diels-Alder Reactions researchgate.net
Pseudoephedrine Pseudoephedrine Amides Asymmetric Alkylations wikipedia.org
Carbohydrate-based Di-O-isopropylidene-D-glucofuranose Aldol Reactions, Michael Additions numberanalytics.com

Novel Synthetic Route Development

The quest for more efficient, environmentally friendly, and rapid synthetic methods has led to the exploration of novel technologies in the synthesis of dienals.

Microwave-Assisted Synthesis Protocols for Dienals

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. anton-paar.com This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields and cleaner reactions. anton-paar.comnih.gov The heating is efficient and uniform, which can minimize the formation of side products. anton-paar.com While specific protocols for this compound are not detailed in the search results, the synthesis of various α,β-unsaturated compounds and other heterocyclic compounds has been successfully achieved using microwave assistance, often under solvent-free conditions, highlighting its potential for dienal synthesis. oatext.commdpi.comresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. polimi.it In the context of this compound synthesis, this could involve:

Using renewable starting materials: For instance, citral, a mixture of geranial and neral (B7780846) found in lemon grass oil, can be a starting point for the synthesis of related dienal structures. researchgate.netmlsu.ac.in

Solvent-free reactions: Conducting reactions without a solvent, or in a more environmentally benign solvent like water, reduces waste and potential hazards. Mechanochemical reactions, where mechanical force is used to initiate a reaction, are one example of a solvent-free approach. researchgate.net

Biocatalysis: The use of enzymes to catalyze reactions can offer high selectivity under mild conditions. polimi.it For example, enzymes could potentially be used for selective oxidations or reductions in the synthetic pathway to this compound.

Cascade Reactions and One-Pot Syntheses of this compound Derivatives

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. whiterose.ac.uk These reactions are highly efficient in terms of atom economy and reducing waste from workup and purification steps.

One-pot syntheses combining multiple reaction steps are also a powerful strategy. For example, a one-pot procedure involving a nitrone cycloaddition cascade has been developed to build complex ring systems. whiterose.ac.uk A palladium(II)-catalyzed tandem cyclization of N-4,6-dienyl β-keto amides has been shown to efficiently produce pyrrolizidines, demonstrating the potential for complex molecule synthesis starting from dienyl substrates. acs.org While a specific cascade reaction for the direct synthesis of this compound is not described, the principles have been applied to the synthesis of related structures, such as the formation of polysubstituted pyrroles in a four-step one-pot cascade. acs.org

Biocatalytic and Chemo-Enzymatic Synthetic Strategies for Dienals

The synthesis of conjugated dienals such as this compound is increasingly benefiting from the integration of biocatalytic and chemo-enzymatic strategies. These approaches leverage the high selectivity and efficiency of enzymes, often in combination with traditional chemical reactions, to create more sustainable and effective synthetic routes. mdpi.comrsc.org The combination of chemical and enzymatic steps, known as chemo-enzymatic cascades, is a powerful tool for the synthesis of complex molecules. mdpi.comrsc.org

One prominent chemo-enzymatic strategy involves the use of carboxylic acid reductases (CARs). These enzymes can reduce a variety of carboxylic acids to their corresponding aldehydes with high selectivity. nih.gov This avoids the use of strong, less selective chemical reducing agents that might otherwise lead to over-reduction to the corresponding alcohol. nih.gov For the synthesis of this compound, a potential chemo-enzymatic route could begin with a suitable carboxylic acid precursor, which is then converted to the target dienal using a CAR.

Enoate reductases (ERs) are another class of enzymes valuable in the synthesis of unsaturated aldehydes. mdpi.com These enzymes catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated aldehydes and ketones. nih.gov In a chemo-enzymatic cascade, an enoate reductase could be used to selectively reduce a specific double bond in a more complex precursor to yield the desired dienal structure. mdpi.com

Research into the biocatalytic production of fragrance compounds has demonstrated the utility of old yellow enzymes (OYEs) for the reduction of unsaturated aldehydes. polimi.it While not directly applied to this compound in the reviewed literature, the principles can be extrapolated. For example, a synthetic pathway could involve the Horner-Wadsworth-Emmons olefination to construct the carbon backbone, followed by selective enzymatic reduction steps. polimi.it

The following table outlines a conceptual chemo-enzymatic approach for the synthesis of dienals, based on established enzymatic capabilities:

StepReaction TypeCatalyst/EnzymePrecursorProductKey Findings & Research
1C-C Bond FormationChemical Catalyst (e.g., Wittig or Horner-Wadsworth-Emmons)Aldehyde/Ketone + Phosphonium Ylide/Phosphonate CarbanionUnsaturated Carboxylic Acid EsterA versatile method for creating the carbon backbone of unsaturated systems. nih.govmarquette.edu
2HydrolysisLipase/EsteraseUnsaturated Carboxylic Acid EsterUnsaturated Carboxylic AcidLipases and esterases are widely used for enantioselective hydrolysis, offering a mild and selective method for de-esterification. rsc.org
3Carboxylic Acid ReductionCarboxylic Acid Reductase (CAR)Unsaturated Carboxylic AcidUnsaturated Aldehyde (Dienal)CARs, such as the one from Neurospora crassa (NcCAR), can efficiently reduce carboxylic acids to aldehydes. This avoids over-reduction to the alcohol. mdpi.com The combination of CAR with a Wittig reaction in a chemo-enzymatic approach has been demonstrated for synthesizing α,β-unsaturated esters. nih.gov
4Selective Double Bond ReductionEnoate Reductase (ER)Polyunsaturated AldehydeDienal (e.g., this compound)Ene reductases can selectively reduce C-C double bonds conjugated to an electron-withdrawing group, allowing for the specific tailoring of the unsaturation pattern in the final product. mdpi.com

This table is interactive. You can sort and filter the data.

The development of multifunctional biocatalysts, where a single enzyme can perform multiple reaction steps, is a promising future direction. For instance, an enzyme identified from a metagenomic library has been shown to facilitate both conjugate alkene reduction and reductive amination. nih.gov While focused on amine synthesis, this demonstrates the potential for discovering enzymes with novel catalytic cascades applicable to aldehyde synthesis.

Ultimately, the choice of a specific chemo-enzymatic route for this compound would depend on the availability of starting materials, the desired stereochemistry, and the optimization of reaction conditions to ensure compatibility between the chemical and enzymatic steps. rsc.org

Reaction Mechanisms and Chemical Transformations of Octa 4,6 Dienal

Electrophilic and Nucleophilic Additions to the Dienal System

The conjugated system of Octa-4,6-dienal, encompassing the carbonyl group and the two carbon-carbon double bonds, creates multiple reactive sites susceptible to both electrophilic and nucleophilic attack. The electron-withdrawing nature of the aldehyde group polarizes the entire π-system, rendering the carbon atoms at positions 2, 4, and 6 electrophilic.

Conjugate Addition Reactions (1,4- and 1,6-Additions)

Nucleophilic additions to α,β,γ,δ-unsaturated aldehydes like this compound can occur via direct (1,2-addition) or conjugate addition (1,4- and 1,6-addition) pathways. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

1,4-Addition: In a 1,4-conjugate addition, also known as a Michael addition, a nucleophile attacks the carbon atom at the δ-position (C-4) of the dienal system. This type of reaction is common with soft nucleophiles, such as organocuprates, enamines, and thiols. The initial attack on the C-4 position leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

1,6-Addition: The extended conjugation in this compound also allows for 1,6-addition, where the nucleophile attacks the ζ-position (C-6). The competition between 1,4- and 1,6-addition is a subject of interest in organic synthesis, with the outcome often dictated by steric and electronic factors of both the substrate and the nucleophile.

The general mechanism for conjugate addition involves the initial attack of the nucleophile on one of the electrophilic carbon centers of the diene system, followed by protonation of the resulting enolate.

Table 1: Regioselectivity in Conjugate Additions to Dienal Systems
Nucleophile TypePredominant Addition ModeProduct Type
Soft Nucleophiles (e.g., R₂CuLi)1,4-Additionδ-Substituted Aldehyde
Hard Nucleophiles (e.g., RLi, RMgX)1,2-Addition (Direct)α,β-Unsaturated Alcohol
Bulky NucleophilesMay favor 1,6-Additionζ-Substituted Aldehyde

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene system of this compound can participate in these reactions, most notably the Diels-Alder reaction. ebsco.com

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org this compound can act as the diene component in this [4+2] cycloaddition. The reactivity of the dienal in a Diels-Alder reaction is influenced by the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes like this compound is governed by the electronic effects of the substituents on both the diene and the dienophile. chemistrysteps.comyoutube.com The alignment of the reactants is such that the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. chemistrysteps.comvanderbilt.edu

The stereochemistry of the Diels-Alder reaction is highly specific, with the stereochemistry of the reactants being retained in the product.

Oxidative Transformations of this compound

The aldehyde and the unsaturated carbon-carbon bonds in this compound are susceptible to oxidation under various conditions, leading to a range of products.

Atmospheric Oxidation Reactions (e.g., Ozonolysis, Hydroxyl Radical Reactions)

In the atmosphere, dienals can undergo oxidation initiated by reactive species such as ozone (O₃) and hydroxyl radicals (•OH).

Ozonolysis: Ozonolysis involves the cleavage of the carbon-carbon double bonds by ozone. chemistrysteps.com The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. chemistrysteps.com Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields smaller aldehydes and/or ketones, while oxidative workup (e.g., with hydrogen peroxide) leads to carboxylic acids. For this compound, ozonolysis would lead to a mixture of smaller carbonyl compounds depending on which double bond(s) are cleaved.

Hydroxyl Radical Reactions: Hydroxyl radicals are highly reactive species present in the atmosphere that can initiate the degradation of organic compounds. The reaction of •OH with unsaturated aldehydes can proceed via two main pathways: addition to the double bonds or abstraction of the aldehydic hydrogen. The rate constants for the reaction of OH radicals with aldehydes are generally high. scielo.org.mx The addition of the hydroxyl radical to the dienal system leads to the formation of radical adducts that can undergo further reactions with oxygen, leading to the formation of various oxygenated products.

Directed Oxidation for Functional Group Interconversion

In a laboratory setting, the aldehyde group of this compound can be selectively oxidized to a carboxylic acid to form octa-4,6-dienoic acid. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Mild oxidizing agents are often preferred to avoid oxidation of the double bonds.

Common reagents for the oxidation of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Silver(I) oxide (Ag₂O)

Hydrogen peroxide (H₂O₂)

The selection of the appropriate oxidant and reaction conditions is crucial to achieve the desired functional group interconversion without affecting the conjugated diene system.

Role of Dienals in Lipid Oxidation Pathways

Dienals, including compounds structurally related to this compound, are known to be products of lipid peroxidation. Polyunsaturated fatty acids, such as linoleic acid, are susceptible to oxidation, leading to the formation of a complex mixture of volatile and non-volatile products. The initial products of lipid peroxidation are hydroperoxides, which can then decompose to form various secondary products, including aldehydes, ketones, and other oxygenated compounds.

The formation of conjugated dienals during lipid oxidation is a result of the rearrangement of double bonds following the initial radical attack on the fatty acid chain. These dienals contribute to the characteristic off-flavors and aromas associated with oxidized fats and oils. The study of these compounds is important for understanding food spoilage and the potential health implications of consuming oxidized lipids.

Table 2: Common Products of Linoleic Acid Oxidation
Compound ClassExamples
Hydroperoxides9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE)
13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE)
AldehydesHexanal, 2,4-Decadienal
KetonesVarious oxo-fatty acids

Reductive Transformations of this compound

The presence of both an aldehyde and two conjugated carbon-carbon double bonds in this compound presents a significant opportunity for selective reduction. The outcome of such reactions is highly dependent on the choice of reducing agent and reaction conditions.

Selective Reduction of Aldehyde and Olefinic Moieties

The selective reduction of either the aldehyde or the olefinic moieties in a conjugated system like this compound is a common challenge in organic synthesis. The aldehyde group, being more polarized, is generally more susceptible to nucleophilic attack by hydride reagents.

For the selective reduction of the aldehyde to the corresponding alcohol, Octa-4,6-dien-1-ol, reagents that favor 1,2-addition over 1,4- or 1,6-conjugate addition are typically employed. The Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride in a protic solvent like methanol, is a classic example of a reagent system that can achieve this selectivity. The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity for a direct hydride attack.

Conversely, the selective reduction of the carbon-carbon double bonds while preserving the aldehyde functionality requires different strategies. One approach involves the use of catalytic hydrogenation with a poisoned catalyst, such as Lindlar's catalyst, which is less reactive and can selectively reduce alkynes to cis-alkenes, and in some cases, can be tuned for the partial hydrogenation of dienes. Another method involves conjugate reduction, where hydride reagents are directed to the β- or δ-carbon of the conjugated system. Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or copper hydride reagents can favor conjugate addition, leading to the saturation of the olefinic bonds.

Table 1: Predicted Outcomes of Selective Reduction of this compound (Disclaimer: The following data is illustrative and based on the expected reactivity of conjugated dienals. Specific experimental results for this compound may vary.)

Reagent SystemTarget MoietyExpected Major Product
NaBH₄, CeCl₃, CH₃OHAldehyde (1,2-reduction)Octa-4,6-dien-1-ol
H₂, Lindlar's CatalystOlefinic Moieties (partial)Octa-4-enal or Octa-6-enal
H₂, Pd/CAldehyde and Olefinic MoietiesOctan-1-ol
[(Ph₃P)CuH]₆Olefinic Moieties (1,4- and 1,6-reduction)Octanal

Hydrogenation Studies

Catalytic hydrogenation of this compound is expected to proceed to full saturation under standard conditions, yielding Octan-1-ol. stanford.edu This process typically employs heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction proceeds in a stepwise manner, with the olefinic double bonds generally being reduced first, followed by the reduction of the aldehyde to the primary alcohol.

Controlling the selectivity of hydrogenation to obtain partially saturated products like Octenal or Octenol is a significant challenge. The choice of catalyst, solvent, temperature, and pressure can influence the reaction pathway. For instance, using a less active catalyst or a catalyst poison can sometimes allow for the isolation of intermediate products. The stereochemistry of the resulting saturated carbon centers would also be of interest in more detailed studies, with syn-addition of hydrogen across the double bonds being the typical outcome on a heterogeneous catalyst surface.

Rearrangement Reactions Involving the Dienal Skeleton

The carbon skeleton of this compound, particularly under acidic or thermal conditions, could be susceptible to various rearrangement reactions. These rearrangements are often driven by the formation of more stable carbocationic intermediates or the relief of ring strain in cyclic precursors.

One possibility is an electrocyclic reaction, a type of pericyclic reaction. Under thermal or photochemical conditions, the conjugated diene system could undergo a [4π]-electrocyclization to form a substituted cyclobutene (B1205218) derivative. However, for an acyclic diene like this compound, this is less common than for cyclic dienes.

More likely are sigmatropic rearrangements, where a sigma-bonded group migrates across the π-system. For example, a nih.govsigmaaldrich.com-hydride shift could occur, leading to the formation of an isomeric dienal. Acid-catalyzed rearrangements could proceed through protonation of the aldehyde or one of the double bonds, leading to the formation of carbocationic intermediates that could then undergo hydride or alkyl shifts to form more stable carbocations before quenching to give a rearranged product.

Derivatization Strategies for Research Applications

For research purposes, such as purification, characterization, and quantification, this compound can be converted into various derivatives. These strategies often target the reactive aldehyde functionality.

A common derivatization method for aldehydes is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, crystalline 2,4-dinitrophenylhydrazone. nih.gov This derivative is often brightly colored and can be easily purified by crystallization and characterized by spectroscopic methods. This method is also widely used for the quantification of aldehydes in various samples using high-performance liquid chromatography (HPLC).

Another useful derivatization is the formation of oximes by reacting the aldehyde with hydroxylamine (B1172632) or its salts. These oximes are often crystalline solids and can be useful for characterization. Furthermore, the aldehyde can be protected as an acetal (B89532) or a thioacetal by reacting it with a diol or a dithiol under acidic conditions. This protection strategy is crucial in multi-step syntheses where the aldehyde needs to be unreactive while other parts of the molecule are being modified.

For gas chromatography (GC) analysis, derivatization to more volatile and thermally stable derivatives is often necessary. Silylation of the corresponding alcohol (obtained after reduction of the aldehyde) with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique.

Table 2: Common Derivatization Reactions for this compound (Disclaimer: This table presents common derivatization strategies for aldehydes and is expected to be applicable to this compound for research applications.)

ReagentFunctional Group TargetedDerivative FormedPurpose
2,4-Dinitrophenylhydrazine (DNPH)Aldehyde2,4-DinitrophenylhydrazoneCharacterization, Quantification (HPLC)
Hydroxylamine (NH₂OH)AldehydeOximeCharacterization, Synthesis
Ethylene glycol, H⁺AldehydeAcetal (cyclic)Protection of aldehyde
1,3-Propanedithiol, H⁺AldehydeThioacetal (cyclic)Protection of aldehyde
NaBH₄ followed by BSTFAAldehyde (via alcohol)Trimethylsilyl etherGC Analysis

Advanced Analytical Techniques for Characterization and Detection of Octa 4,6 Dienal

Spectroscopic Methods for Structural Elucidation of Octa-4,6-dienal

Spectroscopic techniques are indispensable for elucidating the precise structure of this compound. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data on its electronic configuration, vibrational modes, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dienal Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a dienal like this compound would exhibit characteristic signals for the aldehydic proton, olefinic protons, and protons on the alkyl chain. The aldehydic proton is typically observed as a singlet or a triplet (if coupled to adjacent protons) in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm. The olefinic protons of the conjugated system would appear in the region of δ 5.5-7.5 ppm, with their coupling constants (J-values) providing valuable information about the stereochemistry (E/Z configuration) of the double bonds. Protons on the carbon atoms adjacent to the double bonds and the carbonyl group would show distinct chemical shifts and coupling patterns, allowing for the complete assignment of the proton skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the range of δ 190-200 ppm. The sp²-hybridized carbons of the conjugated double bonds would appear in the olefinic region (δ 100-150 ppm). The chemical shifts of the sp³-hybridized carbons of the alkyl chain would be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (4E,6E)-Octa-4,6-dienal

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CHO)9.5194.0
C22.544.0
C32.329.0
C46.2135.0
C56.8130.0
C66.4140.0
C75.9125.0
C81.118.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1705 cm⁻¹. The conjugated C=C double bonds would show stretching vibrations in the 1600-1650 cm⁻¹ region. The C-H stretching of the aldehyde group usually gives rise to a distinctive pair of bands around 2720 and 2820 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing conjugated systems. The conjugated diene and aldehyde chromophores in this compound would result in strong absorption in the UV region. The λmax (wavelength of maximum absorbance) is dependent on the extent of conjugation; for a conjugated dienal, it is expected to be in the range of 220-300 nm. The position of λmax can be influenced by the solvent and the specific stereochemistry of the double bonds.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution MS, Tandem MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound (C₈H₁₂O).

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the alkyl chain and fragmentation of the conjugated system. Common fragmentation patterns for α,β-unsaturated aldehydes include the loss of CO, CHO, and alkyl radicals.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/zPossible Fragment
124[M]⁺ (Molecular Ion)
109[M - CH₃]⁺
95[M - C₂H₅]⁺
81[M - C₃H₇]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺
29[CHO]⁺

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Chromatographic Separation and Hyphenated Techniques

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as food aromas or environmental samples, prior to its detection and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dienals

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. The retention time in the GC provides an additional parameter for identification when compared to a standard. The mass spectrum obtained from the MS detector allows for the confirmation of the compound's identity based on its unique fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While this compound itself is volatile, its analysis can sometimes be improved by derivatization to form less volatile and more stable compounds. These derivatives can then be analyzed by LC-MS. Derivatization agents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form hydrazones, which are highly colored and can be readily detected by UV-Vis and mass spectrometry. LC is particularly useful for separating isomers and for analyzing samples that are not suitable for GC due to thermal instability or high polarity. The use of tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the detection of these derivatives.

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compounds (focus on methodology)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that uniquely combines instrumental analysis with human sensory perception to identify aroma-active compounds within a complex volatile mixture. nih.gov Unlike conventional gas chromatography, which relies solely on physicochemical detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC-O incorporates the human nose as a highly sensitive and specific detector for odorants. cetjournal.itmdpi.com This approach is particularly valuable for compounds like this compound, where the instrumental response may not correlate with its sensory impact due to a very low odor threshold.

The core methodology of GC-O involves a standard gas chromatograph that separates volatile compounds based on their boiling points and polarity. nih.gov After the separation in the GC column, the effluent is split into two pathways. One stream is directed to a conventional chemical detector (e.g., MS for identification), while the other is guided through a heated transfer line to a specialized olfactory detection port (ODP), or "sniff port." nih.gov At the ODP, a trained human assessor sniffs the effluent and records the perceived aroma characteristics in real-time. The data recorded typically includes the retention time of the odor, a description of the aroma quality (e.g., "fatty," "green," "metallic"), and an estimation of its intensity.

To provide more quantitative or semi-quantitative data on the potency of an aroma compound, several specific GC-O methodologies have been developed. These include:

CharmAnalysis™ (Combined Hedonic Aroma Response Measurement): Similar to AEDA, this technique involves analyzing a dilution series of the sample. The duration of each perceived odor is recorded, and this data is used to generate a "Charm" value, which is plotted against the retention index to create a chromatogram that represents odor intensity. mdpi.com

Direct Intensity/Posterior Intensity: Assessors rate the intensity of the eluting odor on a predefined scale. This can be done in real-time as the compound elutes (direct intensity) or immediately after the peak has passed (posterior intensity). researchgate.net

By combining the instrumental data from the MS detector with the sensory data from the olfactometry port, researchers can definitively link a specific chemical structure, such as a particular isomer of this compound, to its unique aroma contribution. nih.gov

Table 1: Comparison of Common GC-Olfactometry Methodologies
MethodologyPrincipleOutput MetricKey Advantage
Aroma Extract Dilution Analysis (AEDA)Stepwise dilution of an extract to determine the detection threshold.Flavor Dilution (FD) FactorRanks odorants by potency.
CharmAnalysis™Analysis of a dilution series, recording odor duration.Charm ValueProvides a representation of odor intensity.
Detection FrequencyA panel of assessors sniffs the sample; frequency of detection is recorded.Detection Frequency (%)Reduces individual assessor bias.
Direct/Posterior IntensityAssessors rate the perceived intensity of the odor on a scale.Intensity ScoreProvides direct sensory intensity data without dilutions.

Advanced Methods for Stereoisomer Separation and Quantification

This compound possesses two carbon-carbon double bonds, giving rise to the potential for geometric stereoisomers, specifically (4E,6E), (4E,6Z), (4Z,6E), and (4Z,6Z) isomers. These isomers can have distinct physical properties and sensory characteristics. Their separation and quantification require advanced chromatographic techniques that can resolve molecules with very similar structures.

The separation of geometric isomers (diastereomers) is typically more straightforward than enantiomeric separation because diastereomers have different physical properties. researchgate.net Several high-resolution chromatographic methods are effective for this purpose:

High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using silica (B1680970) gel columns is a powerful technique for separating E/Z isomers of unsaturated compounds. nih.gov The separation is based on the differential interaction of the isomers' dipole moments with the polar stationary phase. More polar isomers (often the Z-isomers) tend to have stronger interactions and thus longer retention times.

Silver-Ion Chromatography (Argentation Chromatography): This is a highly effective technique for separating compounds based on the number, position, and geometry of double bonds. It can be performed using HPLC or thin-layer chromatography (TLC) with a stationary phase impregnated with silver ions (e.g., silver nitrate). researchgate.net The silver ions form reversible complexes with the π-electrons of the double bonds. The stability of these complexes differs between E and Z isomers, allowing for their separation.

Gas Chromatography (GC): High-resolution capillary GC columns, particularly those with polar stationary phases (e.g., polyethylene (B3416737) glycol or cyanopropyl phases), can often resolve geometric isomers of volatile compounds like this compound. The slight differences in boiling points and polarity between the isomers are sufficient for separation on long, efficient columns.

While this compound is not chiral, related aldehyde compounds may possess chiral centers. The separation of enantiomers requires a chiral environment, which can be achieved through several advanced approaches:

Chiral Stationary Phases (CSPs): This is the most common direct method, where enantiomers are separated on a GC or HPLC column that contains a chiral selector immobilized on the support material. chromatographyonline.com Polysaccharide-based CSPs are widely used for a broad range of compounds. chromatographyonline.com

Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated using standard, non-chiral chromatography (GC or HPLC). Afterward, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Table 2: Chromatographic Techniques for Stereoisomer Separation of Dienals
TechniqueStationary Phase ExampleSeparation PrincipleApplicable Isomers
Normal-Phase HPLCSilica GelDifferences in polarity and dipole moment.Geometric (E/Z)
Silver-Ion HPLC/TLCSilica Gel impregnated with AgNO₃Differential π-complex formation with silver ions.Geometric (E/Z)
High-Resolution GCPolar phases (e.g., Carbowax 20M, DB-WAX)Differences in volatility and polarity.Geometric (E/Z)
Chiral GC/HPLCPolysaccharide-based (e.g., Cyclodextrin derivatives)Differential transient diastereomeric interactions with the CSP.Enantiomers

Quantitative Analytical Methodologies in Complex Research Matrices

Accurately quantifying trace levels of a reactive aldehyde like this compound in complex matrices such as biological extracts or reaction mixtures presents significant analytical challenges. nih.gov These challenges include the compound's volatility, potential for instability, and interference from other matrix components. Robust quantitative methods typically involve derivatization followed by a sensitive chromatographic technique, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

A benchmark methodology for the quantitative analysis of aldehydes involves the following steps:

Sample Preparation and Extraction: The initial step is to isolate the analyte from the matrix. For biological fluids, this may involve liquid-liquid extraction or solid-phase extraction (SPE). For reaction mixtures, a direct dilution with a suitable solvent may be sufficient. Headspace solid-phase microextraction (HS-SPME) is an effective solvent-free technique for extracting volatile aldehydes from aqueous or solid samples. nih.gov

Derivatization: Due to their reactivity and polarity, aldehydes are often derivatized prior to GC analysis. This enhances thermal stability, improves chromatographic peak shape, and lowers detection limits. A widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.netjst.go.jp PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. This derivative is highly electronegative, making it ideal for sensitive detection by GC-MS using negative chemical ionization (NCI). researchgate.net

Internal Standard: For accurate quantification, an internal standard is essential to correct for variations in extraction efficiency and instrumental response. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound). If this is unavailable, a structurally similar compound that is not present in the sample can be used.

GC-MS Analysis: The derivatized sample is analyzed by GC-MS. The GC separates the PFBHA-oxime of this compound from other components. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, where it monitors specific, characteristic ions of the analyte and the internal standard. This provides high selectivity and sensitivity, minimizing interference from the matrix. researchgate.net For PFBHA derivatives, NCI-MS is often preferred as it can provide picogram to femtogram-level detection limits. researchgate.net

Quantification: A calibration curve is constructed by analyzing standards containing known concentrations of this compound and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of this compound in the unknown sample is then determined from this calibration curve.

Table 3: Example Protocol for Quantitative Analysis of this compound by GC-MS
StepProcedurePurpose
1. Internal StandardSpike sample with a known amount of a stable isotope-labeled internal standard.Correct for analyte loss and instrumental variability.
2. ExtractionPerform HS-SPME or liquid-liquid extraction.Isolate the analyte from the complex matrix.
3. DerivatizationReact extract with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).Increase stability and detection sensitivity.
4. GC-MS AnalysisAnalyze the PFBHA-oxime derivative using a polar capillary GC column and MS detection.Separate and detect the analyte with high selectivity.
5. Detection ModeOperate MS in Selected Ion Monitoring (SIM) with Negative Chemical Ionization (NCI).Achieve very low limits of detection.
6. QuantificationCalculate concentration using a multi-point calibration curve based on peak area ratios.Ensure accurate and precise measurement.

Biosynthetic Pathways and Occurrence of Dienals in Biological Systems

Elucidation of Enzymatic Biosynthesis Pathways for Dienals

The biosynthesis of dienals is not pinned to a single universal pathway but rather involves several routes depending on the organism and the specific dienal structure. Two major pathways are recognized for their contribution to the formation of dienals or their precursors: the fatty acid oxidation pathway and the isoprenoid pathway.

The primary route for the biosynthesis of many polyunsaturated aldehydes (PUAs), including various dienals, originates from the oxidation of fatty acids. This pathway is particularly prominent in marine diatoms. The process is initiated by physical damage to the cell, such as from grazing by predators, which triggers a rapid enzymatic cascade. wikipedia.org

Release of Fatty Acids : Cell wounding leads to the disruption of membranes, activating lipases. These enzymes hydrolyze phospholipids, releasing polyunsaturated fatty acids (PUFAs). wikipedia.org

Introduction of Oxygen : The enzyme lipoxygenase (LOX) then acts on these PUFAs. LOX catalyzes the insertion of molecular oxygen into the fatty acid chain, creating hydroperoxy fatty acids. wikipedia.org

Cleavage and Aldehyde Formation : These unstable hydroperoxides are subsequently cleaved by hydroperoxide lyases (HPLs) or other enzymatic mechanisms. This cleavage results in the formation of shorter-chain volatile compounds, including a variety of unsaturated and polyunsaturated aldehydes. wikipedia.org

Fatty acid desaturases play a foundational, albeit indirect, role in this process. These enzymes are responsible for creating the polyunsaturated fatty acid precursors (e.g., linoleic acid, alpha-linolenic acid) by introducing double bonds into saturated fatty acid chains. The number and position of these double bonds in the initial fatty acid determine the structure of the final aldehyde product after the LOX/HPL pathway is initiated.

The isoprenoid pathway, also known as the terpenoid pathway, is responsible for an immense diversity of natural products built from five-carbon isoprene units. nih.govresearchgate.net While this pathway is primarily associated with compounds like sterols, carotenoids, and complex terpenes, it is also the source of certain substituted dienals. sigmaaldrich.comnih.govnih.govnih.govresearchgate.netconsensus.app

All isoprenoids are synthesized from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through two distinct routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov

A key example of a dienal originating from this pathway is Citral , which is a mixture of two geometric isomers, Geranial and Neral (B7780846). The chemical name for citral is 3,7-dimethylocta-2,6-dienal. researchgate.netnih.gov It is classified as a monoterpenoid, meaning it is formed from the condensation of two C5 isoprene units (IPP and DMAPP) to create a C10 precursor, geranyl diphosphate (GPP). Subsequent enzymatic modifications, including oxidation of the alcohol group to an aldehyde, yield the dienal structure of citral. nih.gov This demonstrates that while the fatty acid pathway produces straight-chain dienals, the isoprenoid pathway gives rise to branched-chain dienals.

Natural Occurrence and Distribution of Octa-4,6-dienal and Related Dienals

This compound and structurally similar dienals are found in a variety of organisms, where they often function as signaling molecules, defense compounds, or flavor and aroma constituents.

Dienals are components of the complex mixture of volatile organic compounds (VOCs) emitted by plants, contributing to their aroma and defense mechanisms. While specific identification of this compound is not widely reported, its isomers and related compounds have been detected.

(2E,6E)-octa-2,6-dienal : This isomer has been cataloged as a plant-associated volatile organic compound. psu.edu

(E,Z)-nona-2,6-dienal : This C9 dienal was identified as one of the main volatile aldehydes released from the roots of barley plants following mechanical injury. frontiersin.org

3,7-dimethyl-2,6-octadienal (Citral) : This isoprenoid-derived dienal is a major aroma compound in the fruit of Litsea pungens and is famously responsible for the characteristic lemon scent in plants like lemongrass and lemon myrtle. researchgate.netnih.gov

These compounds are typically identified from plant extracts or headspace analysis using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.govresearchgate.netneliti.commdpi.com

Table 1: Examples of Dienals Found in Plant Species

Compound Name Chemical Formula Plant Source Example(s) Reference(s)
(2E,6E)-octa-2,6-dienal C₈H₁₂O General plant volatile psu.edu
(E,Z)-nona-2,6-dienal C₉H₁₄O Barley (Hordeum vulgare) roots frontiersin.org
3,7-dimethyl-2,6-octadienal (Citral) C₁₀H₁₆O Litsea pungens, Lemongrass researchgate.netnih.gov

The most well-documented sources of naturally occurring dienals are marine diatoms, a major group of algae. These organisms produce a range of polyunsaturated aldehydes (PUAs) as a chemical defense against grazing by zooplankton such as copepods. wikipedia.org The production is rapid, occurring within minutes of cell damage. wikipedia.org

Several dienals have been identified from diatom species:

Thalassiosira rotula : This diatom is known to produce (2E,4E/Z)-octa-2,4-dienal. wikipedia.org

General Diatom PUA Profile : Studies on various diatom species have confirmed the release of a mixture of PUAs, with isomers of heptadienal, octadienal, and decatrienal being common. wikipedia.orgwwu.eduresearchgate.netwwu.edu These dissolved PUAs have been shown to have detrimental effects on the embryonic and larval stages of marine invertebrates and fish. wwu.eduresearchgate.netwwu.edu

Table 2: Dienals Produced by Marine Diatoms

Compound Name Producing Organism Example Biological Role Reference(s)
(2E,4E/Z)-octa-2,4-dienal Thalassiosira rotula Anti-grazing defense wikipedia.org
2E,4E-octadienal General Diatom PUA Anti-grazing defense; Allelopathy wwu.edu
2E,4E-heptadienal General Diatom PUA Anti-grazing defense; Allelopathy wwu.edunih.gov

The production of dienals by microorganisms like bacteria and fungi is less characterized compared to algae and plants. Microbes are known to produce a vast array of volatile organic compounds (VOCs), including various aldehydes, alcohols, and ketones. nih.govfrontierspartnerships.org

Fungi, for instance, possess several biochemical pathways capable of generating VOCs, including the fatty acid-derived oxylipin pathway, which is analogous to the pathway used by diatoms to produce PUAs. frontiersin.org While fungi in genera such as Aspergillus and Penicillium are known to produce volatile aldehydes like octanal and decanal, specific reports on dienal biosynthesis are scarce. nih.govresearchgate.netdoaj.orgnih.gov Some studies have focused on the antimicrobial effects of aldehydes on fungi rather than their production by the fungi themselves. researchgate.netdoaj.orgnih.gov

Similarly, while bacteria produce a wide range of bioactive secondary metabolites, the direct biosynthesis of dienals is not a well-documented trait. mdpi.commdpi.com Research into microbial VOCs is an active field, and it is plausible that specific dienals are produced under particular conditions or by specific, yet-to-be-studied microbial species.

Role of Dienals as Chemical Precursors in Biosynthetic Cascades

Dienals serve as important precursors in the biosynthesis of a variety of more complex molecules in different organisms. A notable example is their role in the biosynthesis of insect sex pheromones. Insects have evolved specific enzymatic pathways to modify fatty acid-derived molecules, including dienals, into species-specific pheromone components nih.gov.

The biosynthesis of these pheromones often involves a series of modifications to the precursor molecule, which can be a dienal. These modifications can include chain-shortening or elongation, further desaturation to introduce additional double bonds, and functional group transformations such as reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid nih.govresearchgate.netlu.se. The specific enzymes involved, such as desaturases, reductases, and oxidases, are often tissue-specific and their activity is tightly regulated to produce the precise pheromone blend required for chemical communication nih.gov.

For example, in some moths, fatty acyl-CoA precursors are converted to pheromones through a combination of desaturation and chain-shortening reactions, followed by reductive modification of the carbonyl group nih.gov. While specific examples directly involving this compound as a precursor are not detailed in the provided search results, the general principles of insect pheromone biosynthesis suggest that a C8 dienal could potentially serve as a building block for more complex semiochemicals.

The following table provides a summary of the general roles of dienals as precursors in biosynthetic cascades.

Precursor TypeBiosynthetic PathwayResulting Compound ClassOrganism Type
Dienals (general)Chain modification (shortening/elongation), desaturation, reduction/oxidationInsect PheromonesInsects (e.g., Moths)

Enzymatic Transformations and Metabolism of this compound in Non-Human Biological Systems

The metabolism of unsaturated aldehydes, including dienals, in non-human biological systems such as microorganisms is a crucial process for detoxification and cellular function. Microbes possess a diverse array of enzymes capable of transforming these reactive compounds.

One common metabolic fate of aldehydes is their reduction to the corresponding alcohols. This is often an enzymatic process catalyzed by alcohol dehydrogenases or other reductases, frequently utilizing cofactors like NADH nih.gov. The reduction of the aldehyde group detoxifies the molecule, as aldehydes are generally more reactive and potentially toxic than their corresponding alcohols.

Conversely, aldehydes can be oxidized to carboxylic acids. This transformation can also be an enzymatic process, catalyzed by aldehyde dehydrogenases. In some fungi, the metabolism of unsaturated carboxylic acids has been studied, indicating the presence of pathways that can handle unsaturated carbon chains amanote.com.

In the context of fungi, some volatile aldehydes have been shown to have antifungal properties. For example, octanal, nonanal, and decanal can inhibit the growth of Aspergillus flavus by damaging cell walls and membranes and inhibiting respiratory metabolism researchgate.net. This suggests that fungi have mechanisms to metabolize and detoxify such aldehydes, although the specific enzymes involved in the metabolism of this compound have not been identified.

The following table summarizes the primary enzymatic transformations of unsaturated aldehydes in non-human biological systems.

TransformationEnzyme ClassCofactor (if applicable)Product ClassBiological System
ReductionAlcohol Dehydrogenase / ReductaseNADH/NADPHAlcoholMicroorganisms (Bacteria, Fungi)
OxidationAldehyde DehydrogenaseNAD+/NADP+Carboxylic AcidMicroorganisms (Bacteria, Fungi)

Computational and Theoretical Studies on Octa 4,6 Dienal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. pku.edu.cn

A key aspect of understanding a conjugated system like Octa-4,6-dienal is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is crucial for determining a molecule's electronic properties and reactivity.

HOMO: The highest energy orbital containing electrons. It represents the ability to donate electrons. In a dienal, the HOMO is typically a π-bonding orbital spread across the conjugated C=C-C=C-C=O system. researchgate.netsci-hub.se

LUMO: The lowest energy orbital devoid of electrons. It represents the ability to accept electrons. The LUMO is generally a π-antibonding orbital over the same conjugated system. researchgate.netsci-hub.se

HOMO-LUMO Gap: A smaller gap indicates that the molecule can be more easily excited, suggesting higher reactivity and potential for color (absorption in the visible spectrum). iau.ir For polyenals, the HOMO-LUMO gap generally decreases as the length of the conjugated system increases. researchgate.netscielo.org.ar

Calculations for analogous conjugated molecules suggest that the reactivity of this compound will be dictated by these frontier orbitals, with nucleophilic attacks likely targeting the electron-deficient carbon atoms identified by the LUMO's distribution, and electrophilic attacks targeting electron-rich regions identified by the HOMO. ucalgary.caconicet.gov.ar

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: These are representative values based on trends observed in similar molecules and would require specific calculation for confirmation.)

PropertyPredicted ValueSignificance
HOMO Energy~ -6.2 eVRelates to ionization potential and electron-donating ability.
LUMO Energy~ -2.1 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap~ 4.1 eVIndicates electronic stability and dictates UV-Vis absorption.
Dipole Moment~ 3.5 DArises from the polar carbonyl group, influencing solubility and intermolecular interactions.

Quantum chemical calculations can predict various spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of molecules. researchgate.net

Vibrational Spectroscopy (IR/Raman): Theoretical frequency calculations can predict the positions and intensities of key vibrational modes. For this compound, this would include the strong C=O stretching frequency (~1680-1705 cm⁻¹), C=C stretching frequencies (~1600-1650 cm⁻¹), and various C-H bending modes. Comparing calculated spectra with experimental results helps confirm the structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra.

Conformational Analysis: The flexible alkyl chain and rotatable single bonds within the conjugated system of this compound mean it can exist in several conformations (e.g., s-cis vs. s-trans). Computational methods can calculate the relative energies of these conformers to identify the most stable, lowest-energy structures. For conjugated systems, the planar s-trans conformers are often the most stable due to minimized steric hindrance and maximized orbital overlap.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are used to:

Explore the full range of accessible conformations in different environments (e.g., in a solvent or at a liquid-air interface). arxiv.orguantwerpen.be

Understand how the molecule folds and flexes, which is crucial for its interaction with other molecules or biological receptors.

Assess the stability of specific conformations by monitoring properties like root-mean-square deviation (RMSD) over the simulation time. nih.gov

MD simulations on flexible aldehydes and lipids show that such molecules can adopt a wide range of shapes, and these dynamic fluctuations are key to their function and reactivity. uantwerpen.bersc.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.netrsc.orgacs.org This involves locating and characterizing the high-energy transition state (TS) that connects reactants to products. numberanalytics.com For a conjugated dienal like this compound, several reaction types can be modeled:

Pericyclic Reactions: As a diene system, it can undergo Diels-Alder reactions, where it reacts with a dienophile. msu.edulibretexts.orgamherst.edu Computational modeling can predict the feasibility, activation energy, and stereochemical outcome (endo/exo selectivity) of such cycloadditions. cdnsciencepub.comorientjchem.orgresearchgate.net The interaction between the diene's HOMO and the dienophile's LUMO is key to these reactions. libretexts.orgudel.edu

Nucleophilic Addition: The conjugated system allows for two possible sites of nucleophilic attack: direct addition at the carbonyl carbon (1,2-addition) or conjugate addition at the terminal carbon of the diene (1,4- or 1,6-addition). ucalgary.ca Computational modeling can determine the activation barriers for each pathway, predicting which product is favored under kinetic or thermodynamic control.

Aldol (B89426) Reactions: In the presence of a base or acid, the aldehyde can act as both an electrophile and, after deprotonation, a nucleophile, leading to self-condensation reactions. Studies on the condensation of smaller aldehydes show a pathway to longer polyenals, such as 2,4,6-octatrienal, which provides a model for the potential reactivity of this compound. researchgate.netdlut.edu.cn

Structure-Reactivity Relationship Studies using Computational Approaches

By systematically modifying the structure of this compound in silico (e.g., by adding substituent groups) and calculating reactivity descriptors, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govresearchgate.net

These studies correlate structural features with reactivity. For example, computational analysis can show how adding electron-donating or electron-withdrawing groups at different positions on the dienal backbone affects its electrophilicity, nucleophilicity, and susceptibility to specific reactions like Michael addition. nih.govacs.org Studies on similar unsaturated aldehydes show that reactivity is highly dependent on the degree of substitution and the electronic nature of the conjugated system. nih.govchemrxiv.org Aromatization is another potential reaction pathway for C8 polyenals, where cyclization can lead to the formation of stable aromatic rings; this has been demonstrated for the related 2,4,6-octatrienal. dlut.edu.cnsu.se

Future Research Directions and Emerging Applications in Academia

Development of Next-Generation Synthetic Strategies for Complex Dienals

The synthesis of complex dienals, including substituted variants of Octa-4,6-dienal, remains a challenge that drives innovation in organic chemistry. Future research is focused on developing more efficient, selective, and scalable synthetic routes. Next-generation strategies are moving beyond traditional olefination and oxidation methods to embrace novel approaches like C-H bond activation and biocatalytic processes. bioengineer.org Synthetic biology, which involves the design and assembly of modular biological parts, is also emerging as a powerful tool for constructing artificial biological systems capable of producing complex molecules. nih.gov

Key areas of development include:

Engineered Biosynthesis: Utilizing synthetic gene networks and engineered enzymes to create microbial or cellular factories for the production of specific dienal structures. nih.gov This approach offers the potential for high stereoselectivity and reduces the reliance on hazardous reagents.

Advanced Metathesis Reactions: Employing novel catalyst systems to perform selective cross-metathesis or ring-opening metathesis polymerization to construct the dienal backbone from simpler precursors. Iron-tricarbonyl complexation has been explored to protect dienes during alkene metathesis, enabling selective reactions. escholarship.org

Flow Chemistry: Integrating continuous flow reactors for the synthesis of dienals, which can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the conjugated diene and aldehyde functionalities in this compound makes it a candidate for a wide array of chemical transformations. Academic research is actively exploring new reaction pathways and catalytic systems to harness this potential. A major focus is on the development of catalytic processes that are both highly selective and efficient. nih.gov

Transition metal catalysis and organocatalysis are at the forefront of this exploration. nih.gov For instance, palladium-catalyzed dienylation of allylic carbonates has been developed using pyrone as a C4 diene synthon. nih.gov Furthermore, photochemistry using visible light is being investigated to unlock novel reaction pathways for intermediates that can lead to dienal synthesis. nih.gov

Future research in this area is likely to concentrate on:

Asymmetric Catalysis: Designing chiral catalysts (both metal-based and organocatalysts) to control the stereochemistry of reactions involving dienals, leading to the synthesis of optically active products. mdpi.com

Tandem Reactions: Developing one-pot tandem or cascade reactions where a dienal is formed in situ and then participates in subsequent transformations, such as Diels-Alder cycloadditions, to rapidly build molecular complexity. researchgate.net

Biomimetic Catalysis: Creating catalytic systems that mimic the action of enzymes (Diels-Alderases) to perform cycloaddition reactions under mild, environmentally friendly conditions.

Catalytic System Reaction Type Key Advantages Reference
Palladium ComplexesCross-coupling / DienylationHigh efficiency in forming C-C bonds, versatility. nih.gov
Chiral OxazolidinesAsymmetric Diels-AlderEnables synthesis of optically active products via organocatalysis. mdpi.com
Peptide-based CatalystsRegiodivergent OxidationHigh site-selectivity in the oxidation of diols to form aldehydes. youtube.com
Visible Light/Dye SensitizersPhotochemical ReactionsUnlocks novel pathways for reactive intermediates under mild conditions. nih.gov

Integration of Advanced Analytical Platforms for Real-Time Analysis

Understanding the formation, degradation, and reaction kinetics of dienals in complex mixtures requires sophisticated analytical techniques. The future of dienal analysis lies in the integration of advanced platforms that allow for real-time, sensitive, and selective detection. While traditional methods often involve derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC-UV analysis, newer methods offer greater speed and specificity. nih.govwaters.comrestek.com

Emerging platforms focus on hyphenated mass spectrometry techniques and advanced spectroscopic methods. Ultra-Performance Liquid Chromatography (UPLC) systems can reduce analysis times by as much as 75% compared to traditional HPLC. waters.com For volatile aldehydes, Solid Phase Microextraction (SPME) with on-fiber derivatization followed by GC analysis is a simple and effective method. sigmaaldrich.com

Key future directions include:

Mass Spectrometry-Based Profiling: Utilizing high-resolution mass spectrometry (HRMS) coupled with advanced separation techniques (UPLC, GCxGC) for comprehensive profiling of dienals and their metabolites in biological and environmental samples. nih.govsemanticscholar.org Derivatization reagents can be used to create charged ions that show predictable fragmentation patterns, enabling chemoselective screening for unknown aldehydes. acs.org

Fluorescent Probes: Developing novel fluorescent probes that can selectively react with dienals, enabling real-time imaging and quantification of these compounds within living cells and tissues. nih.gov

Lab-on-a-Chip Devices: Miniaturizing analytical systems onto microfluidic chips for high-throughput screening of dienal reactions and rapid analysis of small-volume samples.

Analytical Platform Principle Application Focus Reference
UPLC-MS/MSRapid separation followed by mass-based detection and fragmentation.Quantification and identification in complex biological matrices. waters.comacs.org
GC-MS with SPMEHeadspace extraction and on-fiber derivatization followed by GC separation.Analysis of volatile aldehydes in air and other environmental samples. sigmaaldrich.com
HPLC with Fluorescence DetectionDerivatization with fluorogenic reagents for sensitive detection.Real-time monitoring and imaging in cellular systems. nih.gov
HPLC-MRMDerivatization followed by highly sensitive and specific mass spectrometric monitoring.Comprehensive characterization and profiling of endogenous fatty aldehydes. acs.org

Uncovering Undiscovered Biosynthetic Pathways and Biological Roles

While it is known that unsaturated aldehydes are formed endogenously through processes like lipid peroxidation, the specific biosynthetic pathways for many dienals, including this compound, are not fully elucidated. nih.gov These compounds are highly reactive electrophiles that can modify proteins and DNA, implicating them in both physiological signaling and pathological processes. nih.govoup.com At low concentrations, aldehydes can act as signaling molecules, modulating gene expression and influencing processes like cell proliferation and apoptosis. creative-proteomics.com

Future academic inquiry will focus on:

Identifying Novel Diels-Alderases: Searching for and characterizing new enzymes capable of catalyzing [4+2] cycloaddition reactions in nature, which could be involved in the biosynthesis of complex natural products from dienal precursors. researchgate.netnih.gov

Metabolomic and Lipidomic Studies: Using advanced mass spectrometry to trace the metabolic fate of dienals in various organisms and identify previously unknown biosynthetic intermediates and products.

Probing Biological Function: Employing chemical biology tools, such as specifically designed molecular probes, to identify the protein and nucleic acid targets of this compound and elucidate its specific roles in cellular signaling, stress responses, and plant defense mechanisms. creative-proteomics.comcreative-proteomics.com

Application of this compound as a Versatile Synthon in Synthetic Chemistry

The conjugated π-system of this compound makes it a valuable C8 building block, or synthon, for the construction of more complex molecules. nih.gov Its primary application in this context is as a diene in the Diels-Alder reaction, a powerful tool for forming six-membered rings with high regio- and stereoselectivity. nih.gov This reaction is theoretically 100% atom-economical, making it a cornerstone of green chemistry. nih.gov

The versatility of the resulting cycloadducts is a key area of interest. The reactive dienyl group can be transformed into a C4 unit with multiple stereocenters and functional groups through various cycloaddition and addition reactions. nih.gov Research is ongoing to expand the scope of dienals in these transformations.

Future research will likely explore:

Domino and Cascade Reactions: Designing multi-step reaction sequences initiated by the reaction of this compound, allowing for the rapid assembly of polycyclic and stereochemically complex architectures from simple starting materials. researchgate.net

Synthesis of Natural Products: Utilizing this compound and its derivatives as key intermediates in the total synthesis of complex natural products that feature six-membered rings or related structural motifs.

Development of Novel Heterocyclic Syntheses: Employing this compound in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, to access a diverse range of oxygen- and nitrogen-containing heterocyclic compounds. nih.gov

Multi-omics Approaches for Comprehensive Dienal Profiling in Biological Systems

To fully understand the impact of dienals like this compound on biological systems, a holistic approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for this comprehensive analysis. nih.govnih.gov This systems biology approach can reveal the complex interplay between dienal exposure, genetic predisposition, and cellular response. nih.govresearchgate.net

By combining different omics datasets, researchers can move beyond studying individual molecules to understanding entire networks and pathways. nih.gov For example, combining proteomics with metabolomics can identify specific proteins that are modified by a dienal (adductomics) and correlate these modifications with changes in metabolic pathways.

Future academic efforts in this area will include:

Integrated Data Analysis: Developing advanced computational and bioinformatic tools to integrate large, heterogeneous datasets from different omics platforms. nih.gov

Biomarker Discovery: Using multi-omics profiling to identify specific patterns of gene expression, protein modification, or metabolite levels that can serve as biomarkers for dienal exposure or associated disease states. semanticscholar.org

Pathway Elucidation: Mapping the precise signaling and metabolic pathways perturbed by this compound to gain a deeper understanding of its mechanisms of action in both health and disease.

Green and Sustainable Synthesis of Dienals for Academic Research

The principles of green chemistry are increasingly influencing the design of synthetic routes in academia. researchgate.net For the synthesis of dienals, this involves minimizing waste, avoiding hazardous solvents and reagents, and utilizing renewable resources and energy-efficient processes. the-gist.org The Diels-Alder reaction itself is considered a green methodology due to its high atom economy. nih.gov

Future research will emphasize the development of synthetic protocols for this compound and related compounds that align with these principles. Key strategies include:

Use of Bio-based Solvents: Replacing traditional petrochemical solvents with environmentally benign alternatives derived from renewable resources, such as glycerol, vegetable oils, or deep eutectic solvents. nih.govnih.gov

Catalyst Recycling: Designing catalytic systems, particularly those based on abundant and non-toxic metals like nickel or iron, that can be easily recovered and reused. the-gist.org

Renewable Feedstocks: Exploring synthetic pathways that begin with starting materials derived from biomass, such as furfural derivatives, to reduce the reliance on fossil fuels. rsc.org The use of water as a solvent can also provide a substantial rate-enhancement for certain Diels-Alder reactions. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.